4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol
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Overview
Description
4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol is an organic compound with the molecular formula C13H8BrF2NO. This compound is notable for its unique structure, which includes a bromine atom, two fluorine atoms, and an imino group attached to a phenol ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Scientific Research Applications
4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol is used in a variety of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2,5-difluoroaniline under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(2,6-difluorophenyl)imino]methyl}phenol
- 4-bromo-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol
Uniqueness
4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-2-[(2,5-difluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGZHXIFHDGETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=CC2=C(C=CC(=C2)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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